molecular formula C18H14BrClF3N3O3 B3981804 (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3981804
M. Wt: 492.7 g/mol
InChI Key: BWSLPNVBHRSIBA-UHFFFAOYSA-N
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Description

(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactionsThe final step often involves the coupling of the substituted phenyl rings with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens .

Scientific Research Applications

Chemistry

In chemistry, (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds[3][3].

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents[3][3].

Industry

Industrially, the compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also used in the synthesis of specialty chemicals and intermediates[3][3].

Mechanism of Action

The mechanism of action of (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with molecular targets through various pathways. The presence of multiple functional groups allows it to bind to different sites on target molecules, leading to a range of biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClF3N3O3/c19-11-1-3-15(20)13(9-11)17(27)25-7-5-24(6-8-25)16-4-2-12(26(28)29)10-14(16)18(21,22)23/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSLPNVBHRSIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
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(5-BROMO-2-CHLOROPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

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